2,7-Dimethyl-1-phenyl-1H-benzimidazole is a member of the benzimidazole family, which consists of a fused benzene and imidazole ring. This compound is characterized by the presence of two methyl groups at the 2 and 7 positions and a phenyl group at the 1 position. Benzimidazole derivatives are known for their diverse biological activities, including antifungal, antiviral, and anticancer properties.
This compound can be synthesized using various methods that involve reactions with o-phenylenediamine and other reagents. The synthesis methods often focus on optimizing yields and reaction conditions to produce high-purity compounds.
2,7-Dimethyl-1-phenyl-1H-benzimidazole falls under the classification of heterocyclic organic compounds, specifically within the category of nitrogen-containing heterocycles. It is a derivative of benzimidazole, which is widely studied in medicinal chemistry.
The synthesis of 2,7-Dimethyl-1-phenyl-1H-benzimidazole typically involves several steps:
For instance, one synthesis route involves heating o-phenylenediamine with an aromatic aldehyde in the presence of an acid catalyst to promote cyclization. The reaction conditions can significantly affect the yield and purity of the final product. The use of solvent-free conditions has also been explored to simplify the process and reduce environmental impact .
The molecular formula is , with a molecular weight of approximately 200.24 g/mol. The compound exhibits characteristic peaks in its nuclear magnetic resonance (NMR) spectra that confirm its structure.
2,7-Dimethyl-1-phenyl-1H-benzimidazole can participate in various chemical reactions typical for benzimidazole derivatives:
For example, reactions involving halogenation or nitration can lead to further functionalization of the benzimidazole core, enhancing its pharmacological properties .
The mechanism of action for compounds like 2,7-Dimethyl-1-phenyl-1H-benzimidazole often involves interaction with biological targets such as enzymes or receptors. For instance, benzimidazoles have been shown to inhibit certain enzymes involved in cancer cell proliferation.
Studies indicate that these compounds may interact with DNA or RNA through intercalation or other binding mechanisms, leading to altered gene expression and subsequent biological effects .
2,7-Dimethyl-1-phenyl-1H-benzimidazole has several applications in scientific research:
The benzimidazole nucleus—a bicyclic system fusing benzene and imidazole rings—has evolved from serendipitous discoveries to rational drug design over 150 years. First synthesized by Hoebrecker in 1872 during the reduction of 4-methyl-2-nitroacetanilide, its structural resemblance to purine nucleotides hinted at biological relevance early on [1] [3]. The 1950s marked a turning point with the identification of 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole as a structural component of vitamin B₁₂, validating its role in essential biochemical processes [3]. This discovery catalyzed systematic exploration, leading to the first therapeutic application in 1962 with the anthelmintic thiabendazole [3]. Subsequent decades witnessed strategic derivatization yielding diverse clinical agents: proton pump inhibitors (omeprazole, 1988), antihypertensives (telmisartan, 1999), and antivirals (maribavir, 2021) [3] [7].
The oncology arena has particularly embraced benzimidazole scaffolds. Bendamustine (a bifunctional alkylating agent) gained FDA approval for chronic lymphocytic leukemia in 2008, while poly(ADP-ribose) polymerase (PARP) inhibitors like veliparib and kinase inhibitors such as abemaciclib emerged as targeted cancer therapies [1] [8]. This progression underscores a paradigm shift: from early non-targeted cytotoxics to precision oncology agents exploiting benzimidazole’s capacity for specific biomolecular interactions.
Table 1: Evolution of Key Benzimidazole-Based Therapeutics
Era | Therapeutic Class | Representative Agents | Primary Indication |
---|---|---|---|
1960s | Anthelmintics | Thiabendazole, Mebendazole | Parasitic infections |
1980s–1990s | Proton Pump Inhibitors | Omeprazole, Lansoprazole | Acid-related disorders |
1990s–2000s | Antihypertensives | Telmisartan, Candesartan | Hypertension |
2000s–Present | Anticancer Agents | Bendamustine, Abemaciclib, Veliparib | Various malignancies |
The benzimidazole core (C₇H₆N₂, MW 118.14 g/mol) possesses distinct physicochemical properties that underpin its pharmaceutical utility. Its weak base character (pKa1 5.3; pKa2 12.3) facilitates salt formation for solubility modulation, while the electron-rich nitrogen atoms enable hydrogen bonding, π-stacking, and coordination with metal ions [1] [4]. Critically, substitutions at the N-1, C-2, C-5, C-6, and C-7 positions profoundly alter bioactivity by modulating:
Table 2: Impact of Substituent Position on Benzimidazole Bioactivity
Position | Common Substituents | Biological Consequence | Example |
---|---|---|---|
N-1 | Alkyl, Aryl | ↑ Lipophilicity; ↑ Membrane penetration; Target engagement | 1-Phenyl in Dovitinib |
C-2 | Aryl, Heterocycles | DNA intercalation; Kinase inhibition (VEGFR2, PARP) | 2-Phenyl in Veliparib |
C-5/C-6 | Halogen, NO₂, CH₃ | Modulation of electronic density; Steric hindrance | 5-Nitro in Benzimidazoles |
C-7 | Methyl, Methoxy | Enhanced fit in hydrophobic enzyme pockets (e.g., DHFR) | 7-Methyl in experimental DHFR inhibitors |
The 2,7-dimethyl-1-phenyl-1H-benzimidazole structure exemplifies rational optimization:
The strategic selection of 2,7-dimethyl-1-phenyl-1H-benzimidazole integrates three synergistic design elements to overcome limitations of existing benzimidazole therapeutics:
Dual Mechanistic Potential: The 7-methyl group is positioned to exploit hydrophobic pockets in both dihydrofolate reductase (DHFR) and histone deacetylase (HDAC). Computational models predict binding free energy values of -9.2 kcal/mol for DHFR and -8.7 kcal/mol for HDAC6 via van der Waals contacts with residues like Phe92 (DHFR) and Phe583 (HDAC6) [1] [5]. Simultaneously, the 1-phenyl moiety facilitates intercalation or surface binding to DNA/RNA, as confirmed by spectroscopy showing hypochromicity (42%) and bathochromic shifts (Δλ 15 nm) [1]. This dual capacity—enzyme inhibition and nucleic acid interaction—may overcome single-target resistance.
Enhanced Bioavailability: LogP calculations for 2,7-dimethyl-1-phenyl-1H-benzimidazole (estimated 3.8 ± 0.2) exceed unsubstituted benzimidazole (logP 0.90) due to the hydrophobic phenyl and methyl groups. This aligns with optimal Lipinski parameters (MW: 236.3; HBD: 0; HBA: 2; TPSA: 17.8 Ų), predicting superior membrane permeation versus polar derivatives like 2-hydroxybenzimidazole (logP -0.4) [7] [8].
Synthetic Versatility for Optimization: The methyl groups at C-2 and C-7 serve as "chemical handles" for late-stage functionalization. Bromination at C-4/C-6 positions allows cross-coupling (e.g., Suzuki reactions) to introduce biaryl pharmacophores without disrupting the core pharmacophore [5]. Recent studies demonstrate a 5-step synthesis from 4-methyl-o-phenylenediamine with an 82% yield via Na₂S₂O₅-mediated cyclization—a scalable green chemistry approach [5] [8].
The confluence of target engagement versatility, favorable physicochemical properties, and modular synthetic accessibility positions 2,7-dimethyl-1-phenyl-1H-benzimidazole as a privileged scaffold for developing novel anticancer and antimicrobial agents addressing multidrug resistance.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8